Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-
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Overview
Description
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by its ability to act as an intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- can be synthesized through the reaction of N-methyl-4-methoxybenzylamine with phosgene (COCl2) . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the decomposition of the product . The general reaction scheme is as follows:
N-methyl-4-methoxybenzylamine+Phosgene→Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-+HCl
Industrial Production Methods
In industrial settings, the production of carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- involves the use of large-scale reactors with precise control over temperature and pressure . The process is designed to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-[(4-methoxyphenyl)methyl]-N-methylcarbamic acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Reacts under basic conditions to form esters.
Major Products
Carbamates: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carbamic Acids: Formed from hydrolysis.
Scientific Research Applications
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Acts as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives . This reactivity is exploited in the synthesis of carbamates, esters, and other compounds .
Comparison with Similar Compounds
Similar Compounds
Methylcarbamic chloride: Similar in structure but lacks the 4-methoxyphenyl group.
Carbamic acid, 4-methoxyphenyl, ethyl ester: Similar in structure but has an ethyl ester group instead of the carbamoyl chloride group.
Uniqueness
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- is unique due to its specific reactivity profile and the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties . This makes it particularly useful in the synthesis of specialized organic compounds .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C10H12ClNO2/c1-12(10(11)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
JNZGYVRWVDGXKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)Cl |
Origin of Product |
United States |
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